4-(1-Piperidinylmethyl)benzoic acid hydrate is an organic compound with the molecular formula CHNO and a molecular weight of approximately 237.29 g/mol. It features a benzoic acid moiety substituted with a piperidinylmethyl group, making it significant in various chemical and pharmaceutical applications. This compound is particularly noted for its role as an intermediate in the metabolic pathway of the antidepressant Lu AA21004, influencing its pharmacokinetics and therapeutic effects.
4-(1-Piperidinylmethyl)benzoic acid hydrate is classified as a benzoic acid derivative. Its structure includes a piperidine ring, which contributes to its biological activity and potential therapeutic applications. The compound falls under the category of organic compounds that exhibit diverse physical properties and are widely studied for their interactions in biological systems.
The synthesis of 4-(1-Piperidinylmethyl)benzoic acid hydrate can be achieved through several methods:
The efficiency of these methods can vary based on parameters such as temperature, solvent choice, and reaction time. For instance, using solvents like dimethylformamide can enhance yields during acylation reactions. The reaction conditions must be optimized to minimize by-products and maximize purity.
The molecular structure of 4-(1-Piperidinylmethyl)benzoic acid hydrate consists of:
4-(1-Piperidinylmethyl)benzoic acid hydrate participates in various chemical reactions, including:
The reactions involving this compound are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties. Reaction conditions such as pH, temperature, and catalyst presence are crucial for optimizing yields .
The mechanism of action for 4-(1-Piperidinylmethyl)benzoic acid hydrate primarily involves its interaction with biological targets within metabolic pathways. As a key intermediate in the metabolism of Lu AA21004, it influences neurotransmitter levels, particularly serotonin and norepinephrine, thus contributing to its antidepressant effects.
Studies have shown that modifications to the piperidine ring or benzoic acid moiety can significantly alter pharmacokinetics and therapeutic efficacy. The compound's ability to cross biological membranes is also crucial for its action within living organisms .
4-(1-Piperidinylmethyl)benzoic acid hydrate has several scientific uses:
The structural core of 4-(1-piperidinylmethyl)benzoic acid hydrate features a benzoic acid moiety connected to a piperidine ring via a methylene linker, creating a semi-rigid molecular architecture crucial for pharmaceutical applications. This configuration balances conformational flexibility with spatial directionality, enabling optimal interactions in target protein engagement. The synthesis typically employs a multi-step approach beginning with para-substituted benzoic acid derivatives. The critical transformation involves the nucleophilic substitution reaction between 4-(bromomethyl)benzoic acid and piperidine, conducted under inert atmosphere conditions to prevent unwanted oxidation byproducts [4].
The reaction proceeds through an SN₂ mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the bromomethyl group. Optimization studies reveal that maintaining a slight excess of piperidine (1.2-1.5 equivalents) drives the reaction to completion while minimizing di-alkylation byproducts. Post-reaction, the crude product is treated with hydrochloric acid to form the hydrochloride salt, significantly enhancing crystallinity and purification efficiency. The hydrate form subsequently develops through controlled crystallization from aqueous-organic solvent systems, where water molecules incorporate into the crystal lattice during recrystallization. This linker chemistry exploits the carboxyl group's versatility for further derivatization while the piperidine moiety contributes to improved solubility profiles essential for biological screening [4].
Table 1: Optimization Parameters for Piperidinylmethyl-Benzoic Acid Synthesis
Reaction Variable | Tested Range | Optimal Condition | Yield Impact |
---|---|---|---|
Piperidine Equivalents | 1.0–2.0 eq | 1.3 eq | Maximized at 87% |
Reaction Temperature | 25–80°C | 60°C | <60°C: slow kinetics; >70°C: degradation |
Solvent System | THF, DCM, MeCN, Toluene | Anhydrous THF | THF balances solubility and reactivity |
Acidification Agent | HCl, TFA, H₂SO₄ | Conc. HCl | Optimal crystallization of hydrochloride salt |
Hydration Method | Ambient exposure, controlled humidity, aqueous workup | 10% H₂O in EtOH | Reproducible hydrate formation |
Amide bond formation represents the pivotal transformation for incorporating 4-(1-piperidinylmethyl)benzoic acid hydrate into complex architectures such as PROTACs® (PROteolysis TArgeting Chimeras). The carboxyl group must be activated to overcome kinetic barriers in nucleophilic addition-elimination reactions. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate activation through O-acylisourea intermediate formation, though this method risks racemization in chiral systems and generates DCU as a byproduct that complicates purification [1].
Advanced coupling agents such as COMU® (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino-methylene)] methanaminium hexafluorophosphate) address these limitations by producing soluble urea derivatives and exhibiting superior kinetics in polar aprotic solvents. Kinetic studies in DMF reveal COMU-mediated amidation completes within 2 hours at 0°C, contrasting with DCC's 6-hour requirement at room temperature. The reaction follows second-order kinetics, with rate constants (k₂) increasing linearly with catalyst loading (0.1–0.5 eq). For acid-sensitive substrates, N,N'-carbonyldiimidazole (CDI) activation provides a milder alternative, proceeding through imidazolide intermediates without racemization risks. Post-coupling, the piperidine nitrogen can be further functionalized to modulate physicochemical properties, leveraging its role as a hydrogen bond acceptor to influence molecular conformation in the resulting biomolecules [1] [4].
Table 2: Catalytic Efficiency in Amide Bond Formation
Activation Method | Reagent Stoichiometry | Reaction Time (h) | Byproduct Solubility | Typical Yield Range |
---|---|---|---|---|
DCC/HOBt | 1.2 eq / 1.2 eq | 4–8 | Low (DCU precipitation) | 65–75% |
EDCI/HOAt | 1.5 eq / 1.5 eq | 2–4 | Moderate | 70–85% |
COMU® | 1.0 eq | 1–2 | High | 80–92% |
CDI | 2.0 eq | 3–5 | High | 75–82% |
Hydrate stabilization of 4-(1-piperidinylmethyl)benzoic acid depends critically on solvent-water interactions and crystallization kinetics. The hydrate form typically incorporates 0.5–1.5 water molecules per organic molecule, existing as a non-stoichiometric hydrate with variable water content depending on crystallization conditions. Polar protic solvents like ethanol and methanol facilitate hydrate formation through hydrogen-bonded networks bridging the carboxylic acid dimer and piperidine nitrogen with water molecules. Studies demonstrate that water-ethanol mixtures (5–15% v/v water) produce the most crystalline hydrates, whereas anhydrous conditions yield hygroscopic amorphous solids requiring strict humidity control [5] [6].
The crystallization kinetics follow Avrami nucleation models, where induction times decrease exponentially with increasing water content up to 15% v/v. Beyond this threshold, water acts as an antisolvent, causing rapid precipitation that traps solvent impurities. Temperature profoundly impacts hydrate stability: thermogravimetric analysis reveals stepwise water loss between 40–80°C, with complete dehydration occurring by 110°C. Interestingly, the dehydrated form exhibits 30% lower aqueous solubility than the hydrate, emphasizing water's role in enhancing dissolution properties. Long-term stability studies indicate that storing the hydrate below 40% relative humidity prevents dehydration, while higher humidity triggers deliquescence. X-ray diffraction analyses reveal that hydrates crystallized from ethanol-water systems adopt a monoclinic P2₁/c space group with water molecules occupying channels between organic dimers, explaining their reversible dehydration behavior [5] [6].
Table 3: Hydrate Stabilization Parameters in Solvent Systems
Crystallization Solvent | Water Content (%v/v) | Crystal Form | Water Molecules per Asymmetric Unit | Stability (RH Range) |
---|---|---|---|---|
Methanol | 0–5 | Anhydrous polymorph | 0 | <30% RH |
Ethanol | 5–10 | Hemihydrate | 0.5 | 30–50% RH |
Ethanol/Water | 10–15 | Monohydrate | 1.0 | 40–60% RH |
Acetonitrile | 5–10 | Variable hydrate | 0.25–0.75 | <40% RH |
Tetrahydrofuran | 10–15 | Non-stoichiometric hydrate | 0.3–1.2 | Unstable |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: